molecular formula C8H6F3NO2 B1295480 3-Methyl-4-nitrobenzotrifluoride CAS No. 67192-42-1

3-Methyl-4-nitrobenzotrifluoride

Cat. No.: B1295480
CAS No.: 67192-42-1
M. Wt: 205.13 g/mol
InChI Key: PCCXJSOGGOWRJC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3-Methyl-4-nitrobenzotrifluoride typically involves the nitration of toluene followed by a reaction with trifluoroformic acid . The nitration process introduces a nitro group into the toluene molecule, and the subsequent reaction with trifluoroformic acid results in the formation of the trifluoromethyl group.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-4-nitrobenzotrifluoride undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as hydroxide ions or amines.

    Oxidation: Potassium permanganate, acidic or basic conditions.

Major Products Formed:

    Reduction: 3-Methyl-4-aminobenzotrifluoride.

    Substitution: Various substituted benzotrifluorides depending on the nucleophile used.

    Oxidation: 3-Carboxy-4-nitrobenzotrifluoride

Scientific Research Applications

3-Methyl-4-nitrobenzotrifluoride has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Methyl-4-nitrobenzotrifluoride involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the trifluoromethyl group can influence the compound’s lipophilicity and electronic properties. These interactions can modulate the activity of enzymes and receptors, making the compound useful in various biochemical applications .

Comparison with Similar Compounds

  • 4-Chloro-3-nitrobenzotrifluoride
  • 4-Fluoro-3-nitrobenzotrifluoride
  • 5-Fluoro-2-nitrobenzotrifluoride

Comparison: 3-Methyl-4-nitrobenzotrifluoride is unique due to the presence of both a methyl and a nitro group on the benzene ring, along with a trifluoromethyl group. This combination of functional groups imparts distinct chemical and physical properties, such as increased lipophilicity and reactivity, compared to similar compounds like 4-Chloro-3-nitrobenzotrifluoride and 4-Fluoro-3-nitrobenzotrifluoride .

Properties

IUPAC Name

2-methyl-1-nitro-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO2/c1-5-4-6(8(9,10)11)2-3-7(5)12(13)14/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCCXJSOGGOWRJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50217449
Record name 4-(Trifluoromethyl)-2-methyl-1-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50217449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67192-42-1
Record name 4-(Trifluoromethyl)-2-methyl-1-nitrobenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067192421
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(Trifluoromethyl)-2-methyl-1-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50217449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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